3-Hydroxypyrazine-2-carboxamide
Overview
Description
T-1105, also known as 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, is a broad-spectrum antiviral compound. It is a nucleobase analog that mimics the structure of guanine and adenine, making it effective against various RNA viruses. T-1105 has shown potential in inhibiting the replication of viruses such as influenza, Zika, and SARS-CoV-2 .
Mechanism of Action
Target of Action
3-Hydroxypyrazine-2-carboxamide, also known as T-1105, is an antiviral compound that primarily targets the RNA-dependent RNA polymerase (RdRp) . RdRp plays a crucial role in the replication of RNA viruses, making it a prime target for antiviral drugs .
Mode of Action
The compound’s mode of action involves its conversion into a ribonucleoside triphosphate (RTP) metabolite . This metabolite is recognized by the viral RNA polymerase as a substrate, competing with guanosine 5’-triphosphate (GTP), which results in the inhibition of viral RNA synthesis .
Biochemical Pathways
The active form of this compound, pyrazine-ribofuranosyl-5′-triphosphate, is easily oxidized under inflamed organs by overproduced superoxide radical anion (O2•−) through the proton-coupled electron transfer (PCET) mechanism in the immune system . This suggests that the compound may play a role in the body’s immune response to viral infections.
Result of Action
The primary molecular effect of this compound is the inhibition of viral RNA synthesis, which effectively blocks the replication of many RNA viruses . This includes a variety of RNA viruses, including Zika virus (ZIKV), influenza virus, sandy virus, bunyavirus, West Nile virus (WNV), yellow fever virus (YFV), and foot-and-mouth disease virus (FMDV) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s active form is easily oxidized under inflamed organs by overproduced superoxide radical anion (O2•−) in the immune system . This suggests that the compound’s action, efficacy, and stability could be affected by the state of the body’s immune response and the presence of inflammation.
Biochemical Analysis
Biochemical Properties
3-Hydroxypyrazine-2-carboxamide plays a crucial role in biochemical reactions, particularly as a broad-spectrum viral polymerase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with RNA-dependent RNA polymerase, where this compound acts as an inhibitor by converting into a ribonucleoside triphosphate (RTP) metabolite . This interaction is essential for its antiviral activity, as it inhibits the replication of RNA viruses by interfering with the viral RNA synthesis process .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing levels of nicotinamide adenine dinucleotide (NAD+), which is involved in cellular processes such as energy production and DNA repair . This increase in NAD+ levels can enhance cellular metabolism and improve cell signaling pathways. Additionally, this compound has demonstrated antiviral activity against a range of RNA viruses, affecting viral replication within infected cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into a ribonucleoside triphosphate (RTP) metabolite, which then inhibits RNA-dependent RNA polymerase . This inhibition prevents the synthesis of viral RNA, thereby blocking viral replication. The compound’s structure allows it to be recognized by the viral polymerase as a substrate, leading to the incorporation of the RTP metabolite into the viral RNA chain, which ultimately results in chain termination .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its efficacy. In vitro and in vivo studies have indicated that the compound can maintain its antiviral activity over extended periods, although the potential for resistance development needs to be monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown promising antiviral activity with minimal adverse effects . At higher doses, there is a potential for toxicity and adverse effects, including irritation and potential drug resistance . It is essential to determine the optimal dosage that maximizes efficacy while minimizing toxicity in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion into a ribonucleoside triphosphate (RTP) metabolite . This metabolite interacts with RNA-dependent RNA polymerase, inhibiting viral RNA synthesis. The compound’s metabolism also involves interactions with nicotinamide adenine dinucleotide (NAD) adenylyltransferase, which facilitates its conversion into the active RTP form .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by its chemical properties, allowing it to accumulate in specific tissues where it exerts its antiviral effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with viral RNA polymerase and other biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its efficacy in inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-1105 involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-2-pyrazinecarboxamide.
Fluorination: The introduction of a fluorine atom at the 6th position of the pyrazine ring is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure T-1105.
Industrial Production Methods
Industrial production of T-1105 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
T-1105 undergoes various chemical reactions, including:
Oxidation: T-1105 can be oxidized to form its corresponding oxo derivative.
Reduction: Reduction of T-1105 can yield its hydroxy derivative.
Substitution: The fluorine atom in T-1105 can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products
Oxidation: Formation of 6-fluoro-3-oxo-2-pyrazinecarboxamide.
Reduction: Formation of 6-fluoro-3-hydroxy-2-pyrazinecarboxamide.
Substitution: Formation of various substituted pyrazinecarboxamides depending on the nucleophile used
Scientific Research Applications
T-1105 has a wide range of scientific research applications, including:
Chemistry: T-1105 is used as a building block in the synthesis of other antiviral compounds. .
Biology: T-1105 is studied for its ability to inhibit viral replication in cell cultures. .
Medicine: T-1105 is being investigated as a potential antiviral drug. .
Industry: T-1105 is used in the development of antiviral coatings and materials.
Comparison with Similar Compounds
Similar Compounds
T-705 (Favipiravir): A nucleobase analog similar to T-1105, used as an antiviral drug against influenza and other RNA viruses
T-1106: Another derivative of T-705, with modifications to enhance its antiviral activity.
Uniqueness of T-1105
T-1105 is unique due to its non-fluorinated structure, which provides better chemical stability compared to T-705. This stability enhances its antiviral activity and makes it a more potent inhibitor of viral replication .
Properties
IUPAC Name |
2-oxo-1H-pyrazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPBAPFUXAADQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203888 | |
Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55321-99-8 | |
Record name | 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055321998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55321-99-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxypyrazine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PYRAZINECARBOXAMIDE, 3,4-DIHYDRO-3-OXO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R3A375F7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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